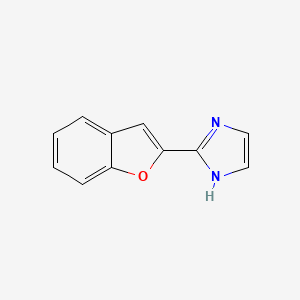

2-(1-benzofuran-2-yl)-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-benzofuran-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFQIUOSXHUWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Chemical Transformations**

Established and Emerging Synthetic Routes

The creation of the 2-(1-benzofuran-2-yl)-1H-imidazole scaffold relies on synthetic routes that are adaptable and provide good yields. These range from multicomponent reactions that build the molecule in a single step to catalyzed processes that ensure high efficiency and selectivity.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 2-substituted imidazoles from simple starting materials in a one-pot procedure. A common strategy involves the condensation of an o-phenylenediamine (B120857), an aldehyde, and a third component. For the synthesis of this compound and its derivatives, benzofuran-2-carbaldehyde serves as the key aldehyde component.

Research has demonstrated the feasibility of reacting various heterocyclic aldehydes, including benzofuran-2-carbaldehyde, with substituted o-phenylenediamines to generate the corresponding benzimidazole (B57391) derivatives in good yields. nih.gov This approach is highly versatile, allowing for the introduction of various substituents on the benzimidazole ring by selecting the appropriately substituted o-phenylenediamine.

A notable example is the Brønsted acid-catalyzed three-component reaction of a vinyl azide, an aromatic aldehyde, and an aromatic amine. acs.orgorganic-chemistry.org This metal-free approach provides a facile and efficient route to 1,2,5-trisubstituted imidazoles. acs.orgorganic-chemistry.org While not yielding the parent this compound directly, this method has been successfully used to create derivatives such as 2-(benzofuran-6-yl)-1-(4-methoxyphenyl)-5-phenyl-1H-imidazole, highlighting the utility of benzofuran (B130515) aldehydes in such MCRs. acs.org The reaction proceeds with high functional group compatibility, making it an attractive method for generating a library of related compounds. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Imidazole (B134444) Synthesis This table is interactive. Users can sort and filter the data.

| Aldehyde Component | Other Reactants | Product Type | Reference |

|---|---|---|---|

| Benzofuran-2-carbaldehyde | o-Phenylenediamine | 2-(Benzofuran-2-yl)-1H-benzimidazole | nih.gov |

| Benzofuran-6-carbaldehyde | (1-Azidovinyl)benzene, Aniline | 1,2,5-Trisubstituted imidazole derivative | acs.org |

| Various Heterocyclic Aldehydes | o-Phenylenediamine derivatives | 2-Substituted benzimidazoles | nih.gov |

Catalysis plays a pivotal role in the synthesis of imidazole derivatives, offering enhanced reaction rates, improved yields, and greater selectivity under milder conditions.

Brønsted Acid Catalysis: As mentioned, Brønsted acids like benzoic acid have proven effective in catalyzing the multicomponent synthesis of polysubstituted imidazoles. organic-chemistry.org The catalyst facilitates the in situ formation of an imine from the aldehyde and amine, which then reacts with a 2H-azirine generated from the vinyl azide. organic-chemistry.org This methodology avoids the use of metals and minimizes toxic waste. acs.orgorganic-chemistry.org Similarly, Brønsted acids can catalyze the ring-opening of 2H-azirines by various nucleophiles to construct fused imidazole systems like imidazo[1,2-a]pyridines, demonstrating the broad applicability of this catalytic approach in imidazole chemistry. rsc.org

Metal-Mediated Catalysis: Transition metal catalysts, particularly palladium (Pd) and copper (Cu), are instrumental in forming the C-N and C-C bonds necessary for complex imidazole structures. One-pot procedures involving a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation have been developed for the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. rsc.org This dual catalytic system allows for the construction of highly substituted benzimidazoles from readily available starting materials like N-phenylbenzimidamides and iodobenzenes. rsc.org Although this specific example yields a benzimidazole, the principles of metal-mediated C-H activation and cross-coupling are directly relevant to the synthesis and derivatization of the this compound system.

The synthesis of the core this compound structure can be achieved through established named reactions. The most common method is a variation of the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, reacting benzofuran-2-carboxylic acid with o-phenylenediamine, typically in the presence of an acid catalyst like polyphosphoric acid or under high-temperature conditions, would yield the target compound.

While the Mannich reaction is more commonly used for derivatization (see section 2.2.1), it is a powerful tool in building complex molecular architectures. nih.govidosi.org The Friedländer condensation is another relevant named reaction, used to synthesize quinoline (B57606) rings. Researchers have employed this reaction between 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate to create a precursor for a hybrid benzofuran-quinoline system, demonstrating how classic named reactions are used to build up complex heterocyclic systems step-by-step. nih.gov

Derivatization and Structural Diversification Techniques

Once the core this compound scaffold is synthesized, its structure can be readily modified to modulate its properties. Derivatization commonly targets the nitrogen atoms of the imidazole ring.

The imidazole ring possesses two nitrogen atoms, one of which (the pyrrole-type NH) is readily substituted.

N-Substitution: Standard alkylation procedures can be applied to introduce various substituents at the N-1 position of the imidazole ring. A common method involves treating the parent imidazole with a strong base, such as sodium hydride (NaH), to deprotonate the N-H group, followed by the addition of an alkyl or acyl halide (e.g., methyl iodide). nih.gov This reaction is typically rapid and results in good yields of the N-substituted product. nih.gov This approach allows for the introduction of a wide array of functional groups, which can significantly alter the molecule's biological and physical properties.

Imidazolium (B1220033) Salt Formation: The N-substituted imidazole can be further reacted with an alkyl halide to form a quaternary imidazolium salt. These salts are important intermediates and have been used in the development of methods for further functionalization at the C2 position of the imidazole ring. nih.gov For instance, imidazolium salts can be converted into the corresponding 2-imidazolone or 2-iminoimidazole derivatives through oxidation or reaction with N-chloro amides. nih.gov

Creating hybrid molecules that combine the this compound scaffold with other pharmacologically relevant moieties is a key strategy for developing new compounds.

While specific examples of direct conjugation with benzodioxane or tetrahydro-β-carboline were not prominently found, the synthesis of other complex hybrids illustrates the applicable principles. A notable example is the creation of molecules incorporating both benzofuran and quinoline systems. nih.gov Researchers have reported a one-pot synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids. nih.gov This was achieved by reacting an ethyl 2-chloromethyl-quinoline carboxylate with various substituted salicylaldehydes, followed by hydrolysis. nih.gov The 6,7-methylenedioxy group on the quinoline ring is a key structural feature, closely related to the 1,4-benzodioxane (B1196944) system.

The general strategy for creating such hybrids involves synthesizing precursors of each heterocyclic system that contain reactive functional groups, allowing them to be linked together. The Mannich reaction is another powerful tool for creating such adducts, by linking the benzimidazole core to another amine-containing heterocycle via a methylene (B1212753) bridge. idosi.orgmdpi.com

Table 2: Summary of Derivatization Techniques This table is interactive. Users can sort and filter the data.

| Technique | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, Alkyl Halide (e.g., MeI) | N-Alkyl-2-(benzofuran-2-yl)-1H-imidazole | Structural Diversification | nih.gov |

| Imidazolium Salt Formation | Alkyl Halide | 1,3-Dialkyl-2-(benzofuran-2-yl)imidazolium Salt | Intermediate for further functionalization | nih.gov |

| Hybrid Synthesis (Friedländer/One-Pot) | Substituted Salicylaldehydes, Quinoline precursor | 2-(Benzofuran-2-yl)-quinoline hybrids | Creation of complex molecular architectures | nih.gov |

| Mannich Reaction | Formaldehyde, Secondary Amine | N-Mannich base of imidazole | Linking to other heterocyclic systems | nih.govidosi.org |

Strategic Introduction of Halogen Atoms and Other Functional Groups

The strategic introduction of halogen atoms and various functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be directed at either the benzofuran or the imidazole ring system, offering a versatile approach to creating a diverse library of derivatives.

Halogenation:

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, can significantly influence the electronic and lipophilic character of the molecule. Halogenation can occur on both the benzofuran and imidazole moieties, depending on the reagents and reaction conditions employed.

One documented approach involves the direct halogenation of the benzofuran ring system. For instance, derivatives of 1-(benzofuran-2-yl)-1-(1H-imidazol-1-yl)alkanes have been successfully halogenated at the 5 and 7 positions of the benzofuran ring. Specifically, 5,7-dichloro and 5,7-dibromo derivatives have been synthesized, indicating that electrophilic substitution on the benzene (B151609) portion of the benzofuran is a viable strategy. researchgate.net While direct halogenation of the parent this compound is not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) could be employed, likely targeting the electron-rich positions of the benzofuran ring. The reaction of benzofuran with halogens is known to proceed via the formation of an adduct, which then decomposes to yield the ring-halogenated product. rsc.org

Functionalization of the imidazole ring itself can also be achieved. For example, 2-chloroimidazoles can be synthesized from 2-unsubstituted imidazole N-oxides using reagents like oxalyl chloride under solvent-free conditions, providing excellent yields. nih.gov Another method involves the use of tosyl halides (TsCl or TsBr) in the presence of pyridine. nih.gov

Introduction of Other Functional Groups:

Beyond halogenation, a variety of other functional groups can be introduced, primarily targeting the nitrogen atoms of the imidazole ring due to their nucleophilic character.

N-Alkylation: The secondary amine of the imidazole ring is a prime site for the introduction of alkyl groups. Standard procedures involve the deprotonation of the N-H group with a base, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or potassium carbonate (K2CO3) in acetone (B3395972) or DMF. google.com This method allows for the synthesis of a wide range of N-alkylated derivatives.

N-Acylation: The imidazole nitrogen can also be acylated using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. organic-chemistry.org This functionalization introduces a carbonyl group, which can serve as a handle for further synthetic modifications or can directly influence the biological properties of the compound.

Formylation: While attempts to directly formylate a similar compound, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, using the Vilsmeier-Haack reaction (POCl3/DMF) were reported to be unsuccessful, formylation of a related N-ethyl derivative was achieved, albeit in low yield, using n-butyllithium and DMF at low temperatures. nih.gov This suggests that direct formylation of the imidazole ring at positions C4 or C5 might be challenging but potentially achievable under specific conditions.

The following tables summarize some of the key functionalization strategies that have been reported for related imidazole and benzofuran structures, which could be applicable to this compound.

Table 1: Examples of Halogenation Reactions on Related Scaffolds

| Derivative | Reagent(s) | Position of Halogenation | Solvent | Reference |

| 1-(Benzofuran-2-yl)-1-(1H-imidazol-1-yl)ethane | Dichlorinating Agent | 5,7-positions of benzofuran | Not Specified | researchgate.net |

| 1-(Benzofuran-2-yl)-1-(1H-imidazol-1-yl)ethane | Dibrominating Agent | 5,7-positions of benzofuran | Not Specified | researchgate.net |

| 2-Unsubstituted Imidazole N-oxides | Oxalyl chloride, Triethylamine | 2-position of imidazole | Solvent-free | nih.gov |

| 2-Unsubstituted Imidazole N-oxides | TsCl or TsBr, Pyridine | 2-position of imidazole | THF | nih.gov |

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Imidazole Scaffolds

| Reaction Type | Reagent(s) | Functional Group Introduced | Base | Solvent | Reference |

| N-Alkylation | Alkyl Halide | Alkyl | NaH or K2CO3 | THF or DMF | google.com |

| N-Acylation | Acyl Chloride or Acid Anhydride | Acyl | Triethylamine or Pyridine | Not Specified | organic-chemistry.org |

These synthetic transformations provide a powerful toolkit for the medicinal chemist to explore the structure-activity relationships of this compound derivatives, paving the way for the development of new therapeutic agents.

**advanced Spectroscopic Characterization and Computational Modeling**

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is crucial for identifying the functional groups present in the molecule. For 2-(1-benzofuran-2-yl)-1H-imidazole, characteristic absorption bands are anticipated. The N-H stretching vibration of the imidazole (B134444) ring is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations from both the benzofuran (B130515) and imidazole rings would likely be observed around 3100-3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching vibrations of the aromatic systems are predicted to be in the 1650-1450 cm⁻¹ range. Furthermore, the C-O-C stretching of the benzofuran ring should produce a characteristic band around 1250-1050 cm⁻¹. researchgate.net

Representative FTIR Data for a Benzofuran-Imidazole Derivative

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | ~3437 |

| Aromatic C-H Stretch | ~3053 |

| C=N Stretch (Imidazole) | ~1681 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzofuran and imidazole rings. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons of the benzofuran and imidazole moieties would resonate in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their electronic environment and proximity to other protons. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon atoms of the benzofuran and imidazole rings are expected to appear in the aromatic region (110-160 ppm). The C=N carbon of the imidazole ring would likely be found at the lower end of this range, while the carbons of the benzofuran ring would have distinct chemical shifts influenced by the oxygen heteroatom. nih.govnih.gov

Representative NMR Data for a 2-Aryl-1H-imidazole Derivative

| ¹H NMR | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.14-8.53 | m |

| Imidazole NH | >10 | br s |

| ¹³C NMR | Chemical Shift (ppm) | |

| Aromatic C | 124.04-141.31 |

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₈N₂O), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 185.1. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns, likely involving the cleavage of the bond between the benzofuran and imidazole rings, as well as fragmentation within the heterocyclic systems themselves. nih.govresearchgate.net The fragmentation of similar benzofuran derivatives often involves the loss of small neutral molecules like CO and HCN. researchgate.net

Expected ESI-MS Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | ~185.1 |

Theoretical and Computational Chemistry Investigations

Computational chemistry provides invaluable insights into the electronic structure and properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying such molecules. physchemres.orgrsc.org Calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to optimize the molecular geometry and predict various properties. rsc.orgresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability. For benzofuran derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV. jetir.org

Mulliken Charges: Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. This information helps in understanding the electrostatic potential and identifying the electrophilic and nucleophilic centers within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation). This analysis can reveal the nature of the bonds (e.g., sigma, pi) and the extent of resonance within the aromatic rings.

Representative Calculated Electronic Properties for a Benzofuran Derivative

| Parameter | Representative Value |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~4.189 eV jetir.org |

| Mulliken Charge on N (imidazole) | Negative |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the benzofuran ring, indicating these as sites for electrophilic attack. The hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Computational methods can also predict various optical and electronic properties.

Hyperpolarizability and Polarizability: These properties are related to the non-linear optical (NLO) response of a molecule. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large dipole moments and significant charge transfer characteristics, often found in donor-pi-acceptor systems, tend to have high hyperpolarizability values. Benzofuran derivatives have been investigated for their NLO properties, with some showing significant hyperpolarizability. physchemres.org

Representative Calculated Optical and Electronic Properties for a 2-Phenylbenzofuran Derivative

| Property | Representative Value |

|---|---|

| Dipole Moment (μ) | 1-3 Debye |

| Polarizability (α) | ~150-200 a.u. |

**mechanistic Research on Biological Activities in Vitro and in Silico Studies **

Anticancer Activity and Underlying Cellular Mechanisms

The benzofuran-imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating significant cytotoxic effects against cancer cells. nih.gov Research into these compounds has revealed multiple mechanisms of action, including the inhibition of cell proliferation, induction of programmed cell death, and interaction with specific molecular targets crucial for tumor growth and survival.

While specific data on the antiproliferative activity of 2-(1-benzofuran-2-yl)-1H-imidazole against a wide range of cancer cell lines is not extensively documented in the reviewed literature, studies on closely related benzofuran (B130515) and benzimidazole (B57391) derivatives show significant cytotoxic activity.

Halogenated derivatives of benzofuran, for instance, have demonstrated remarkable cytotoxicity against leukemia cell lines. One such derivative showed high toxicity against K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) cells, with IC₅₀ values of 5.0 µM and 0.1 µM, respectively. nih.govnih.gov This highlights the potential of the benzofuran core in designing potent anticancer agents. nih.gov Similarly, various imidazole (B134444) derivatives have been tested against K562 cells, with some compounds showing moderate cytotoxic effects (EC₅₀ = 4.7 µM and 30.4 µM for different derivatives). researchgate.net

The antiproliferative effects of benzofuran and benzimidazole derivatives also extend to solid tumors. Benzofuran-based compounds have been evaluated against lung adenocarcinoma (A549), hepatocellular carcinoma (SMMC-7721), and breast cancer (MCF-7) cell lines. scispace.com One study on 2,4,5-triphenyl-1H-imidazole derivatives reported that several compounds exhibited promising growth inhibition against the A549 cell line. semanticscholar.org Another investigation into new benzimidazole derivatives found that some compounds had a very good antiproliferative effect on A549 cells, with one being particularly cytotoxic under hypoxic conditions. nih.gov Furthermore, pyrimidine-benzimidazole compounds have been tested against MCF-7 and SMMC-7721 cancer cell lines, demonstrating outstanding anticancer activity. jksus.org

Table 1: In Vitro Antiproliferative Activity of Related Benzofuran and Benzimidazole Derivatives This table presents data for derivatives of the core compound, as specific data for this compound was not available in the reviewed sources.

| Compound Class | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivative | K562 | 5.0 | nih.govnih.gov |

| Halogenated Benzofuran Derivative | HL-60 | 0.1 | nih.govnih.gov |

| Imidazole Derivative | K562 | 4.7 | researchgate.net |

| Benzimidazole Derivative | A549 | Significant antiproliferative effect | nih.gov |

| Pyrimidine-Benzimidazole Derivative | MCF-7 | 1.40 | jksus.org |

| Pyrimidine-Benzimidazole Derivative | SMMC-7721 | 19.28 | jksus.org |

A key mechanism for the anticancer action of many therapeutic agents is the induction of apoptosis, a form of programmed cell death that eliminates malignant cells without damaging surrounding tissues. nih.govmdpi.com Studies on benzofuran and imidazole derivatives suggest that this is a common pathway for their cytotoxic effects.

For example, certain benzofuran derivatives have been shown to induce apoptosis in K562 and MOLT-4 leukemia cells. nih.gov The process of apoptosis is complex, often involving the activation of a cascade of enzymes called caspases. mdpi.com Research on new benzimidazole derivatives demonstrated that their cytotoxic effect on A549 lung cancer cells was due to the promotion of caspase-dependent apoptotic cell death. nih.gov Specifically, these compounds were found to activate caspase-3 and caspase-7. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis, consisting of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.comnih.gov The balance between these proteins often determines a cell's fate. Novel benzimidazole/1,2,3-triazole hybrids have been shown to induce apoptosis by activating pro-apoptotic proteins like Bax, caspase-3, and caspase-8, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, other imidazole derivatives were found to significantly increase the expression of the pro-apoptotic Bax protein and decrease the expression of the anti-apoptotic Bcl-2 protein in a time-dependent manner, leading to the activation of caspase-3 and subsequent apoptosis. nih.gov

The anticancer effects of this compound and its analogs are rooted in their ability to interact with and inhibit specific molecular targets that are vital for cancer cell survival and proliferation.

Human Chorionic Gonadotropin (hCG) Synthesis Pathway: this compound is described as a compound that inhibits the synthesis of human chorionic gonadotropin (hCG) in cancer cells. This hormone can be produced by certain tumors, and its inhibition represents a potential therapeutic strategy. The compound is thought to prevent cancer cell proliferation by interfering with hCG's function.

Pim-1 Kinase: The Pim family of serine/threonine kinases, particularly Pim-1, are implicated in the development of various tumors, including prostate cancer. nih.gov Molecular docking studies have investigated the binding of benzofuran-2-carboxylic acids to Pim-1 kinase, suggesting that the benzofuran scaffold is a viable starting point for designing potent inhibitors of this enzyme. nih.gov The research indicates that specific structural features are crucial for optimal interaction with the kinase's active site. nih.gov

Topoisomerase I/II: DNA topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer chemotherapy. Benzimidazole derivatives have been identified as inhibitors of these enzymes. nih.gov

Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a pro-survival member of the Bcl-2 protein family, and its overexpression is a known cause of resistance to various chemotherapies. youtube.com Consequently, Mcl-1 is a significant target for anticancer drug development. While direct inhibition by this compound has not been reported, the development of BH3 mimetics that target Mcl-1 is an active area of research, with combinations of Bcl-2 and Mcl-1 inhibitors showing potent activity in preclinical models of acute myeloid leukemia. youtube.com

Farnesyl Transferase: No specific data was found in the reviewed literature regarding the inhibition of farnesyl transferase by this compound.

Carbonic Anhydrase IX: This enzyme is highly overexpressed in many types of tumors and contributes to the acidic microenvironment of cancer cells, promoting tumor progression. Benzimidazole derivatives containing a hydrazone group have been synthesized and evaluated as inhibitors of carbonic anhydrase IX, showing potential as anticancer agents.

Aromatase/CYP19: Aromatase (CYP19) is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth of hormone-dependent breast cancers. Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been identified as a new class of potent aromatase inhibitors, with some derivatives showing in vitro IC₅₀ values below 10 nM. nih.gov These compounds have been shown to effectively reduce estradiol (B170435) levels, indicating their potential for treating hormone-dependent cancers. nih.gov

Antimicrobial and Antitubercular Activity Profiles

In addition to their anticancer properties, benzofuran and benzimidazole derivatives have been explored for their effectiveness against a range of microbial pathogens, including bacteria and mycobacteria. researchgate.net

The compound this compound has been shown to be effective against the Gram-positive bacteria Streptococcus pneumoniae and Streptococcus faecalis.

Research on related hybrid compounds has further demonstrated the potential of this chemical scaffold. Hybrids incorporating benzofuran, quinazolinone, and imidazolium (B1220033) moieties have been tested against Staphylococcus aureus and Bacillus subtilis. nih.gov These studies often use standard antibiotics as a reference to gauge the potency of the new compounds. nih.gov For instance, some imidazole derivatives have shown antibacterial activity against S. aureus and B. subtilis that is comparable to standard drugs. nih.gov The antibiofilm activity of compounds is also a critical area of research, as bacteria within biofilms are notoriously resistant to conventional antibiotics. biorxiv.org Metabolites from Bacillus subtilis have been shown to inhibit Staphylococcus aureus biofilm formation, highlighting an indirect antimicrobial strategy. biorxiv.org

Table 2: Efficacy of this compound and Related Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| This compound | Streptococcus pneumoniae | Effective | |

| This compound | Streptococcus faecalis | Effective | |

| Benzofuran-Quinazolinone-Imidazolium Hybrids | Staphylococcus aureus | Active | nih.gov |

| Benzofuran-Quinazolinone-Imidazolium Hybrids | Bacillus subtilis | Active | nih.gov |

Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, are generally more resistant to antibiotics due to their complex outer membrane. mdpi.com Studies on benzofuran-imidazole derivatives often show lower activity against these bacteria compared to Gram-positive strains. nih.gov

However, some hybrid molecules have demonstrated notable efficacy. For example, certain metronidazole/1,2,3-triazole conjugates showed potent activity against E. coli and P. aeruginosa. nih.gov Similarly, specific benzofuran-quinazolinone-imidazolium hybrids were active against these pathogens. nih.gov A significant area of research against P. aeruginosa involves targeting its quorum sensing (QS) systems, which regulate virulence and biofilm formation. semanticscholar.org Novel 1H-benzo[d]imidazole derivatives have been developed as potent inhibitors of the PqsR receptor, a key component of the pqs QS system, thereby reducing the production of virulence factors like pyocyanin. semanticscholar.org

Table 3: Efficacy of Related Benzofuran and Imidazole Derivatives Against Gram-Negative Bacteria This table presents data for derivatives of the core compound, as specific data for this compound was not available in the reviewed sources.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Metronidazole/1,2,3-triazole Conjugates | Escherichia coli | Potent activity (some derivatives) | nih.gov |

| Metronidazole/1,2,3-triazole Conjugates | Pseudomonas aeruginosa | Potent activity (some derivatives) | nih.gov |

| Benzofuran-Quinazolinone-Imidazolium Hybrids | Escherichia coli | Active | nih.gov |

| Benzofuran-Quinazolinone-Imidazolium Hybrids | Pseudomonas aeruginosa | Active | nih.gov |

| 1H-Benzo[d]imidazole Derivatives | Pseudomonas aeruginosa | Inhibition of PqsR quorum sensing receptor | semanticscholar.org |

Antifungal and Antiviral Activity Assessment

The antifungal potential of benzofuran-imidazole scaffolds has been a subject of scientific investigation. Early research into two related benzofuran-imidazole compounds, IM/B/4-62 and IM/B/4-66, demonstrated their in vitro activity against various fungal strains. documentsdelivered.com These studies determined the minimum inhibitory concentrations (MICs) under different conditions, such as on modified Sabouraud's medium at neutral pH, and assessed their killing activity. documentsdelivered.com The results showed that both compounds possessed killing activity and no resistance was observed, with one compound, IM/B/4-66, generally showing more favorable outcomes. documentsdelivered.com While these compounds are structurally related to this compound, specific antifungal data for the latter is less detailed in the provided literature. The broader class of benzimidazole derivatives is well-known for antifungal properties, often targeting enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) or exhibiting activity against a range of Candida and Aspergillus species. researchgate.netnih.govnih.gov

The antiviral activity of this compound has not been a primary focus of the available research. However, studies on structurally similar compounds, such as 2-aryl-1-hydroxyimidazoles, have shown promising antiviral activity against a wide range of orthopoxviruses, including the vaccinia, cowpox, and variola viruses. rsc.org These findings suggest that the imidazole scaffold can be a valuable pharmacophore for the development of antiviral agents, although specific research on the antiviral effects of this compound is needed. rsc.org

Neuropharmacological Modulatory Effects

The most extensively researched area for this compound is its role in neuropharmacology, particularly its interaction with imidazoline (B1206853) receptors and its neuroprotective effects.

This compound, identified as LSL60101 (garsevil), is recognized as a selective ligand for imidazoline I2 receptors (I2-IR). nih.govub.edu Imidazoline I2 receptors are non-adrenergic binding sites in the brain and other tissues that are implicated in a variety of neurological conditions. nih.gov A family of benzofuranyl-2-imidazoles, including LSL60101, has demonstrated a notable affinity for human brain I2-IR. nih.gov The pharmacological modulation of these receptors is considered a novel therapeutic strategy for neurodegenerative diseases. nih.gov The selectivity of these compounds for I2-IR over I1-IR and α-adrenergic receptors is a key aspect of their pharmacological profile. researchgate.net

Table 1: Binding Profile of this compound (LSL60101)

| Receptor Target | Activity | Reference |

|---|

LSL60101 has demonstrated significant neuroprotective properties in preclinical studies. nih.govub.edu This neuroprotection is believed to be mediated through its interaction with I2-IR. ub.edu Research indicates that LSL60101 plays a role in reducing apoptosis and modulating oxidative stress. nih.gov

In vivo studies using a murine model of familial Alzheimer's disease (5xFAD) showed that treatment with LSL60101 led to significant decreases in the protein expression levels of the antioxidant enzymes superoxide (B77818) dismutase and glutathione (B108866) peroxidase in the hippocampus. nih.gov Furthermore, acute treatment with LSL60101 was found to decrease the pro-apoptotic FADD (Fas-Associated Death Domain) protein in the hippocampus of mice. nih.gov These findings highlight its potential to counteract the cellular stress and apoptotic pathways that are characteristic of neurodegenerative disorders. The anti-inflammatory effects of I2-IR ligands are also considered crucial to their neuroprotective action. nih.gov

The compound LSL60101 has been specifically implicated in processes of neuronal regeneration and the activation of astrocytes. ub.edu Astrocytes, a type of glial cell in the central nervous system, can adopt different reactive phenotypes, some of which are neuroprotective and support repair and regeneration. nih.gov Early research described LSL60101 as being involved in astrocyte activation. ub.edu It was shown to provoke morphological and biochemical changes in astroglia that were neuroprotective following neonatal axotomy, suggesting a role in creating a supportive environment for neuronal repair. ub.edu The interaction between astrocytes and other glial cells, like oligodendrocytes, is critical for central nervous system regeneration, and modulating astrocyte activity is a key therapeutic strategy. ed.ac.uk

General Enzyme Inhibition Spectrum

While the primary focus has been on its receptor-binding properties, the potential for this compound and related compounds to inhibit various enzymes has also been explored. For instance, a study on structural isomers, specifically 1-[(benzofuran-2-yl)methyl]imidazoles, evaluated their ability to inhibit human testicular 17 alpha-hydroxylase:17,20-lyase (P450 17), an enzyme crucial for steroid biosynthesis. nih.gov These compounds were found to be inhibitors of the enzyme, though less potent than the reference compound ketoconazole. nih.gov This suggests that the benzofuran-imidazole scaffold can interact with cytochrome P450 enzymes. However, a broad-spectrum analysis of enzyme inhibition specifically for this compound is not extensively documented in the reviewed literature. Other imidazole-containing compounds are known to inhibit a variety of enzymes, including α-amylase.

Investigation of Biomolecular Interactions (e.g., DNA Intercalation)

The interaction of small molecules with DNA is a mechanism of action for many therapeutic agents. For certain imidazole derivatives, such as imidazole-2-thiones hybridized with acenaphthylenone, DNA intercalation and subsequent inhibition of topoisomerase II have been identified as key mechanisms for their anticancer activity. nih.gov These hybrid molecules are designed with a planar aromatic scaffold to facilitate insertion between DNA base pairs. nih.gov However, for this compound, DNA intercalation has not been reported as a primary biological mechanism. Its main described activities revolve around receptor modulation and influencing cellular signaling pathways related to neuroprotection. nih.govub.edu

**structure Activity Relationship Sar and Ligand Design Principles**

Elucidation of Substituent Effects on Biological Potency

The biological activity of derivatives of 2-(1-benzofuran-2-yl)-1H-imidazole is profoundly influenced by the nature and position of various substituents. Researchers have systematically introduced different functional groups to map out the structure-activity landscape.

The position and size of chemical modifications on the this compound framework are crucial determinants of biological activity. The steric hindrance introduced by bulky substituents can either enhance or diminish a compound's ability to interact with its biological target.

Halogenation, the introduction of halogen atoms such as bromine, chlorine, or fluorine, has been a consistently effective strategy for enhancing the anticancer activities of benzofuran (B130515) derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can improve binding affinity to biological targets. nih.gov For example, the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. mdpi.com The position of the halogen is also a critical factor, with specific placements leading to significant improvements in biological activity. nih.gov

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole (B134444) rings was found to be important for maintaining potent alpha 2-adrenoceptor activity and selectivity. nih.gov This underscores the importance of the spatial arrangement of different parts of the molecule.

Table 1: Effect of Substituents on the Anticancer Activity of Benzofuran-Imidazole Hybrids This table is interactive and can be sorted by clicking on the column headers.

| Compound ID | Modification | Biological Activity Highlight | Reference |

|---|---|---|---|

| 46 | Naphthylacyl group at imidazolyl-3-position | Potent and selective activity against breast carcinoma (MCF-7) | nih.gov, researchgate.net |

| 47 | 4-Methoxyphenacyl group at imidazolyl-3-position | Potent and selective activity against myeloid liver carcinoma (SMMC-7721) | nih.gov, researchgate.net |

| 6a-i (general) | Fused with quinazolinone | Inhibited growth of human breast cancer (MCF-7) cells (except 6e) | nih.gov |

| 1c, 1e, 2d, 3a, 3d | Brominated derivatives | Significant cytotoxicity against leukemia and cervix carcinoma cell lines | mdpi.com |

Pharmacophore Identification and Rational Design for Target Specificity

Pharmacophore modeling is a crucial aspect of rational drug design, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the benzofuran and imidazole rings constitute the core pharmacophoric elements. researchgate.net

The design of hybrid molecules, which combine two or more pharmacophores, is a strategy employed to modulate multiple targets or enhance activity. researchgate.net For instance, hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran have been synthesized and evaluated as potent anticancer agents. nih.govresearchgate.netcapes.gov.br In these hybrids, the benzimidazole (B57391) ring and substitutions at the imidazolyl-3-position with groups like naphthylacyl or 4-methoxyphenacyl were identified as vital for cytotoxic activity. nih.govresearchgate.netcapes.gov.br

Rational design has also been applied to develop selective inhibitors for specific biological targets. For example, novel series of (4-aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives were designed as potent and selective BRAF V600E and CRAF inhibitors for melanoma. nih.gov Similarly, 2-phenyl-1H-benzo[d]imidazole derivatives were designed as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

For imidazole derivatives, QSAR studies have been performed to predict their antifungal activity. One study on a series of 2-carboxamido-3-(1H-imidazole-1-yl) propanoic acid derivatives suggested that an increase in lipophilicity and a reduction in the electronic character of a substituent at one position (R1), combined with reduced steric hindrance and aromatic character of a substituent at another position (R2), could enhance the antifungal effect.

In the context of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study revealed that a thiol substituent at the 2-position of the imidazole nucleus decreases cytotoxicity. nih.gov The study also indicated that the presence of a hydrogen bond donor group at the meta position of the 5-phenyl ring and the absence of substituents at the 2 and 3 positions of the 1-phenylamino fragment also reduce cytotoxicity. nih.gov Furthermore, the analysis showed that electron-withdrawing substituents at the para position of the 1-phenylamino fragment are unfavorable for cytotoxicity, while the lipophilicity of meta substituents on the 5-phenyl ring increases it. nih.gov

Computational Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atmiyauni.ac.in This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Molecular docking studies have been conducted on various benzofuran and imidazole derivatives to elucidate their binding modes with different biological targets. For example, docking studies of novel benzofuran-2-yl pyrazole (B372694) pyrimidine (B1678525) derivatives were performed to investigate their potential as thymidylate synthase inhibitors. nih.gov In another study, molecular docking was used to identify and design biologically active benzofuran linked thiazole (B1198619) hybrids targeting the MMP-2 protein, which is implicated in tumor metastasis and angiogenesis. atmiyauni.ac.in

For imidazole-based compounds, molecular docking has been instrumental in understanding their mechanism of action. For instance, docking studies of N-substituted imidazole-phenothiazine hybrids were performed against cancer target receptors like EGFR, IGF, VEGFR1, VEGFR2, and PARP-2. researchgate.net Similarly, docking analysis of 1-substituted-2-((methyl) substituted)-1H- benzo[d]imidazole derivatives with cyclin-dependent kinase 2 (CDK2) revealed their potential as anticancer agents. globalresearchonline.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Brain Permeability) Predictions for Compound Design

In silico ADMET prediction is a computational approach used to assess the pharmacokinetic properties of a drug candidate early in the drug discovery process. brieflands.com These predictions help in identifying compounds with favorable drug-like properties.

Studies on imidazole derivatives have utilized in silico ADMET predictions to evaluate their potential as drug candidates. For example, in silico approaches such as ADMET, BOILED-Egg, and bioactivity radar were used to evaluate the oral bioavailability of synthesized benzimidazole-thio hybrids. researchgate.net Similarly, in silico ADMET predictions were carried out for newly designed imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents. nih.gov

For benzofuran derivatives, in silico drug-likeness analysis and ADMET properties have been investigated for natural anticancer compounds. dntb.gov.ua These studies help in predicting the bioavailability and potential toxicity of the compounds, guiding the selection of candidates for further development. dntb.gov.ua

**advanced Research Applications and Future Trajectories**

Rational Drug Design and Discovery Frameworks

Rational drug design for derivatives of 2-(1-benzofuran-2-yl)-1H-imidazole is primarily guided by the principle of molecular hybridization. This strategy combines the pharmacologically significant benzofuran (B130515) and imidazole (B134444) rings into a single molecule to create hybrid compounds with potentially enhanced biological activity and novel mechanisms of action. mdpi.comnih.gov The benzofuran nucleus is known for a wide spectrum of activities, while the imidazole ring is a crucial component of many existing drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. mdpi.comjopir.in

Structure-activity relationship (SAR) studies are central to optimizing the therapeutic potential of this scaffold. Research indicates that modifications at specific positions on both the benzofuran and imidazole rings can dramatically influence biological outcomes. For instance, substitutions at the C-2 position of the benzofuran ring are often critical for cytotoxic activity. nih.gov Similarly, modifications at the N-1 position of the imidazole ring can impact metabolic stability, while substitutions at C-2, C-4, and C-5 can modulate target specificity and pharmacokinetic properties. jopir.in

A key tool in the rational design framework is molecular docking. science.gov This computational technique is used to predict how derivatives of this compound bind to the active sites of biological targets, such as enzymes and receptors. For example, docking studies have been employed to investigate the binding of benzofuran-imidazole hybrids to the active site of the aromatase enzyme, a target in breast cancer therapy. mui.ac.irscience.gov These studies often use a combined quantum mechanical/molecular mechanical (QM/MM) approach to achieve more accurate predictions of binding interactions and energies, guiding the synthesis of more potent inhibitors. mui.ac.irics.ir

Table 1: Key Pharmacophoric Features and Optimization Strategies

| Structural Component | Role in Biological Activity | Common Optimization Strategies |

|---|---|---|

| Imidazole Ring | Hydrogen bond donor/acceptor; metal coordination; core binding feature. jopir.in | N-1 derivatization to improve metabolic stability; C-2/C-4/C-5 substitutions to enhance target specificity. jopir.in |

| Benzofuran Ring | Hydrophobic interactions; scaffold for substitution; influences cytotoxicity. nih.govresearchgate.net | Substitution at the C-2 position to modulate activity; addition of electron-rich groups. nih.gov |

Strategic Exploration of Novel Therapeutic Domains

While much of the initial research on benzofuran-imidazole hybrids has focused on oncology, the scaffold's versatility makes it a candidate for a range of other therapeutic areas. nih.gov

Anti-inflammatory Activity: Benzofuran-imidazole derivatives are being explored as potent anti-inflammatory agents. The strategy involves designing hybrids that can modulate key inflammatory pathways like NF-κB and MAPK, which regulate the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. mdpi.com For instance, certain synthetic 2-(benzoyl)benzofuran and 2-benzylbenzofuran-imidazole hybrids have demonstrated significant anti-inflammatory effects. mdpi.com Research has shown that specific derivatives can inhibit the generation of NO in lipopolysaccharide-stimulated macrophage cells, indicating their potential to control inflammatory responses. mdpi.com

Anticancer Activity: The anticancer potential of this scaffold is the most explored domain. Derivatives are designed to target various hallmarks of cancer. Molecular hybridization has led to the development of compounds with cytotoxic properties against multiple cancer cell lines, including breast cancer (MCF-7). nih.govresearchgate.net The mechanism of action often involves the inhibition of key enzymes like topoisomerases or protein kinases, which are crucial for cancer cell proliferation. nih.gov Some benzofuran derivatives act as potent and selective antiproliferative agents, with activity reported against renal and breast cancer cell lines. mdpi.com

Neurodegenerative Conditions: The inherent antioxidant properties associated with the benzofuran ring suggest a potential role for these compounds in combating neurodegenerative diseases, where oxidative stress is a key pathological factor. researchgate.netresearchgate.net While specific studies on this compound for neuroprotection are still emerging, the general class of benzofuran derivatives has been investigated for effectiveness in conditions like Alzheimer's disease. researchgate.net

Development of Strategies to Combat Antimicrobial Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, and the benzofuran-imidazole scaffold is being investigated as a source of new antimicrobial agents. rsc.org Benzofuran and its derivatives are known to possess a wide array of biological activities, including antibacterial and antifungal properties. rsc.orgresearchgate.net

The strategy for developing these compounds as antimicrobial agents often involves creating hybrid molecules that combine the benzofuran-imidazole core with other pharmacophores known to have antimicrobial effects. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds. For example, research on benzofuran derivatives has shown that the substitution pattern significantly impacts antimicrobial potency and spectrum. Hydroxyl groups at certain positions (e.g., C-6) and specific substituents at the C-3 position can be essential for antibacterial activity and selectivity.

One approach to combat resistance is to design molecules that can bypass existing resistance mechanisms, such as efflux pumps which actively remove drugs from bacterial cells. ics.ir The development of compounds that are poor substrates for these pumps or that inhibit their function is a key area of future research for this molecular class.

Table 2: Antimicrobial Activity of Benzofuran-Related Scaffolds

| Compound Class | Target Organisms | Key SAR Findings |

|---|---|---|

| 3-Methanone-6-substituted-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Displayed excellent antibacterial activities, with potency influenced by substitution. |

| Benzofuran-benzylidene hybrids | Candida albicans | Combination of an unsubstituted benzylidene and a di-substituted benzofuran ring showed enhanced antifungal activity. |

Approaches for Enhancing Bioavailability and Physicochemical Properties for Pharmaceutical Application

A significant hurdle in drug development is ensuring that a potent compound has favorable pharmacokinetic properties, including good oral bioavailability. jopir.in The benzofuran-imidazole scaffold, while promising, requires optimization of its physicochemical profile.

Improving lipophilicity is a common strategy to enhance membrane permeability. However, this must be balanced with aqueous solubility to ensure proper formulation and absorption. jopir.in For imidazole-based compounds, the ring's moderate basicity (pKa ≈ 7) can be advantageous for formulation and may contribute to better oral bioavailability. jopir.in

Modern drug design incorporates early-stage consideration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For benzofuran derivatives, strategies to improve bioavailability have been a key focus, with newer compounds often designed for better absorption, allowing for less frequent dosing. rsc.orgresearchgate.net Incorporating heterocyclic moieties into a drug's structure is a known method to improve properties like solubility and the ability to form salts, which are crucial for enhancing oral absorption. mdpi.com Future work will likely involve creating prodrugs or employing advanced drug delivery systems, such as nanoparticles, to improve the delivery and efficacy of lead compounds derived from this scaffold.

Integration of Cheminformatics and Artificial Intelligence in Compound Optimization and Screening

Cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and their application to the this compound scaffold is a key future trajectory. jopir.in These computational tools accelerate the identification and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of imidazole and benzofuran derivatives with their biological activity. science.govnih.gov These models help identify the key structural features that are either favorable or unfavorable for activity, providing a roadmap for designing more potent molecules. For instance, QSAR models for imidazole derivatives have been developed with good predictive capability (r² up to 0.81), enabling the computational screening of new designs. nih.govfrontiersin.org

Machine Learning and AI: Machine learning (ML) algorithms are increasingly used to predict biological activities, pharmacokinetic properties, and potential side effects from a compound's structure. jopir.innih.gov ML models can be trained on existing data for imidazole-based compounds to screen vast virtual libraries and prioritize candidates for synthesis and testing, significantly reducing time and cost. nih.govfrontiersin.org Bayesian optimization, an ML technique, has been successfully used to rapidly identify optimal reaction conditions for synthesizing related heterocyclic compounds, demonstrating the power of AI in both discovery and process chemistry. nagoya-u.ac.jp

Virtual Screening and Molecular Dynamics: Structure-based virtual screening allows for the rapid docking of large libraries of compounds against a biological target. jopir.in This is often followed by more rigorous molecular dynamics (MD) simulations, which provide insights into the stability of the predicted protein-ligand complex and the dynamics of their interaction over time. science.govscience.gov This combination of techniques helps to eliminate false positives from docking studies and provides a more accurate prediction of a compound's binding affinity, facilitating the rational design of novel inhibitors based on the benzofuran-imidazole core. science.gov

Q & A

Q. What are the common synthetic routes for 2-(1-benzofuran-2-yl)-1H-imidazole and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions. For example, refluxing substituted aryl amines with o-phenylenediamine in the presence of ammonia yields benzimidazole derivatives. Reaction progress is monitored via TLC (chloroform:methanol, 6:1 v/v), followed by recrystallization using ice-cold water and activated charcoal to ensure purity . Modifications at the benzofuran or imidazole rings often involve coupling reactions with aryl halides or alkynes under catalytic conditions (e.g., CuI for click chemistry) .

Q. How is structural purity confirmed for this compound and its derivatives?

- Methodological Answer : Characterization relies on multi-spectroscopic techniques:

- 1H/13C NMR : Identifies substituent positions and tautomeric equilibria (e.g., δ 11.78 ppm for NH protons in tautomeric mixtures) .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

- HRMS : Validates molecular formulas (e.g., m/z 320.1054 for C₁₈H₁₄N₂O₂) .

- Melting Point Analysis : Consistency with literature values ensures purity (e.g., 209–211°C for difluoromethoxy derivatives) .

Q. What analytical challenges arise due to tautomerism in this compound?

- Methodological Answer : Tautomeric mixtures (e.g., 5- vs. 6-substituted isomers) complicate NMR interpretation. Strategies include:

- Variable-Temperature NMR : Resolves splitting peaks by stabilizing dominant tautomers .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals .

- Computational Prediction : DFT calculations (B3LYP/6-31G*) model tautomeric preferences .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding affinities to targets like EGFR. For example, derivatives with electron-withdrawing groups (Cl, F) show enhanced hydrophobic interactions in kinase pockets .

- ADMET Prediction : SwissADME or pkCSM models pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

- DFT Studies : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity .

Q. How to optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Catalyst Screening : MnO₂ in CH₂Cl₂ oxidizes intermediates with 85% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization) .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.